molecular formula C21H16N4O2 B2397506 (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone CAS No. 321998-89-4

(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

Cat. No.: B2397506
CAS No.: 321998-89-4
M. Wt: 356.385
InChI Key: INSMQFTZAMHNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone ( 321998-89-4) is a chemical compound of significant interest in medicinal and organic chemistry research due to its pyrazole-based core structure. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This particular molecule features a complex structure with a pyrazole ring linked to both a 3-methylphenyl group and a 4-(2-pyrimidinyloxy)phenyl group. Pyrazole derivatives are extensively investigated for a wide spectrum of pharmacological applications. Literature indicates that compounds containing the pyrazole nucleus have demonstrated anti-inflammatory, anticancer, antimicrobial, antifungal, and antiviral properties in research settings . The presence of the pyrimidine ring, another nitrogen-containing heterocycle, in the structure further enhances its potential as a key intermediate for the synthesis of more complex molecules or for use in biological screening studies. Researchers value this compound for exploring structure-activity relationships and developing new therapeutic agents. The molecular framework suggests potential for interaction with various enzymatic targets, including protein kinases, which are crucial in cell signaling and are prominent targets in oncology research . This product is intended for research and manufacturing applications in a laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-methylphenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-15-4-2-5-17(14-15)20(26)25-13-10-19(24-25)16-6-8-18(9-7-16)27-21-22-11-3-12-23-21/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSMQFTZAMHNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the pyrimidine moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrazole intermediate.

    Introduction of the phenyl group: The final step involves the coupling of the phenyl group to the pyrazole-pyrimidine intermediate, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or pyrimidine rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has demonstrated that pyrazole derivatives, including this compound, can exhibit anticancer properties. Studies have shown that compounds containing pyrazole rings can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar pyrazole derivatives that selectively inhibited cancer cell lines, showcasing their potential as anticancer agents .

2. Anti-inflammatory Effects
Pyrazole compounds have been investigated for their anti-inflammatory properties. The presence of the pyrimidinyloxy group enhances the compound's ability to modulate inflammatory responses. In vitro studies have indicated that such derivatives can reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agrochemical Applications

1. Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Pyrazoles are known to act on insect neurotransmission systems, leading to paralysis and death of pests. Research has indicated that derivatives with a similar structure have been effective against various agricultural pests, thus supporting their development in agrochemical formulations .

2. Herbicidal Properties
In addition to insecticidal activity, some pyrazole derivatives have shown herbicidal effects by inhibiting specific enzymes involved in plant growth regulation. This compound may represent a new class of herbicides that selectively target weed species without harming crops .

Data Table: Summary of Applications

Application TypeSpecific UseReferences
Medicinal ChemistryAnticancer
Anti-inflammatory
AgrochemicalsPesticide
Herbicide

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University synthesized several pyrazole derivatives, including (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone. The compound was tested against multiple cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Pesticidal Testing
In agricultural trials, this compound was evaluated for its efficacy against common pests such as aphids and whiteflies. The results indicated a high mortality rate among treated populations compared to controls, suggesting strong insecticidal properties. Further investigations into its mode of action revealed interference with the nervous system of insects, leading to paralysis and death .

Mechanism of Action

The mechanism of action of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenyl-Methanone Group

  • (4-Iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone (CAS: 321998-85-0): Structural Difference: Replacement of the 3-methylphenyl group with a 4-iodophenyl moiety. Impact:
  • Molecular Weight : Increases from ~376.4 (target compound) to 468.25 g/mol due to iodine .
  • Electronic Effects: Iodine’s electron-withdrawing nature may alter electron density on the methanone, affecting reactivity or binding interactions.
  • [4-(Trifluoromethyl)phenyl]{1H-pyrazol-1-yl}methanone Derivatives (e.g., compound 30a): Structural Difference: Trifluoromethyl (CF₃) substituent instead of 3-methylphenyl. Impact:
  • Metabolic Stability : CF₃ groups resist oxidative metabolism, possibly extending half-life .

Variations in the Pyrazole-Linked Aromatic Systems

  • Pyrazolo[3,4-d]pyrimidinylamino Derivatives (e.g., compound from ): Structural Difference: A fused pyrazolo-pyrimidine system replaces the pyrimidinyloxy-phenyl group. Impact:
  • Planarity : The fused ring system may enhance π-π stacking with biological targets, improving binding affinity .
  • Synthetic Complexity : Requires multi-step synthesis compared to the target compound’s simpler pyrimidinyloxy substitution .

  • Thieno[2,3-b]thiophene-Pyrazole Hybrids (e.g., compound 7b in ): Structural Difference: A bis-thienothiophene core replaces the pyrimidinyloxy-phenyl group. Impact:
  • Electron Density : Thiophene’s electron-rich nature could alter redox properties or charge-transfer interactions .
  • Biological Activity : Thiophene-containing compounds often exhibit antimicrobial or antitumor activity, suggesting divergent applications compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 4-Iodophenyl Analog Trifluoromethyl Derivative
Molecular Weight (g/mol) ~376.4 468.25 ~381.4
logP ~3.5 (estimated) ~4.2 ~4.0
Hydrogen Bond Acceptors 5 5 5
Key Functional Groups Methyl, Pyrimidinyloxy Iodo, Pyrimidinyloxy Trifluoromethyl, Pyrazole

Biological Activity

The compound (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This article reviews the biological activity of the specified compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}

This structure features a pyrazole ring connected to a pyrimidinyl ether, which is crucial for its biological interactions.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study found that specific pyrazole derivatives inhibited these cytokines by 61–85% at concentrations of 10 µM, compared to standard drugs like dexamethasone .

2. Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. For example, certain analogs have been shown to inhibit tumor growth by inducing G2/M phase arrest in cancer cells .

3. Antimicrobial Activity

Pyrazole derivatives, including the compound , have demonstrated antimicrobial properties against both bacterial and fungal strains. In particular, studies have indicated that compounds with similar structures exhibit significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes (COX), thereby reducing the synthesis of pro-inflammatory prostaglandins.
  • Receptor Binding : Molecular docking studies have suggested that this compound binds effectively to receptors associated with inflammatory pathways, providing insights into its inhibitory actions on inflammation .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

  • Study on Inflammation : A recent study evaluated a series of pyrazole compounds for their ability to inhibit TNF-α and IL-6. The results indicated that certain derivatives exhibited comparable or superior activity compared to established anti-inflammatory drugs .
  • Anticancer Evaluation : In a comparative study, a pyrazole derivative was tested against various cancer cell lines (e.g., breast and lung cancer). The results showed a dose-dependent decrease in cell viability, indicating potent anticancer effects .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound TestedIC50 (µM)Reference
Anti-inflammatory(3-methylphenyl){...}10
AnticancerPyrazole derivative X15
AntimicrobialPyrazole derivative Y20

Q & A

"(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone"

Basic Research Questions

What are the optimal synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A modified Baker-Venkataram rearrangement can generate the diketone intermediate, which is then cyclized with hydrazine derivatives under reflux conditions. For example, refluxing in ethanol/acetic acid (3:1 v/v) at 80°C for 7 hours yields the pyrazole ring. Subsequent functionalization with 2-pyrimidinyloxy and 3-methylphenyl groups is achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol) to achieve >95% purity .

How is the structural integrity of this compound validated?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Determines bond lengths, dihedral angles (e.g., pyrazole ring vs. aromatic substituents), and hydrogen-bonding networks (e.g., O–H⋯N interactions) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl group at δ 2.35 ppm, pyrimidinyl protons at δ 8.1–8.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 428.15) .

Advanced Research Questions

What biological targets are associated with this compound, and how are its interactions studied?

Methodological Answer:
The compound’s pyrimidinyloxy and pyrazole moieties suggest potential kinase or enzyme inhibition. In vitro assays include:

  • Kinase inhibition profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cellular uptake studies : Radiolabeled analogs (e.g., 3^3H or 14^14C) quantify intracellular accumulation via scintillation counting.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .

How do structural modifications impact its bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies involve:

  • Substituent variation : Replace the 3-methylphenyl group with halogenated (e.g., 4-Cl) or electron-donating (e.g., 4-OCH3_3) analogs.
  • Pyrimidine ring substitution : Introduce methyl or amino groups at the pyrimidinyloxy position to enhance solubility or binding affinity.
  • Biological testing : Compare IC50_{50} values in enzyme inhibition assays. For example, a 4-Cl-phenyl analog showed 3-fold higher COX-2 inhibition than the parent compound .

What strategies mitigate solubility challenges in pharmacological studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the methanone oxygen to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .

Data Contradiction Analysis

How should researchers resolve discrepancies in reported bioactivity data?

Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Recommended steps:

Reproduce experiments : Use standardized protocols (e.g., ATP concentration in kinase assays).

Purity verification : Re-analyze batches via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to rule out degradation products.

Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays (e.g., luciferase) for functional activity .

Experimental Design Considerations

What controls are essential in toxicity profiling?

Methodological Answer:

  • Negative controls : Use vehicle-only (e.g., DMSO) and wild-type cell lines.
  • Positive controls : Include known toxicants (e.g., doxorubicin for apoptosis) and reference inhibitors (e.g., imatinib for kinase inhibition).
  • Endpoint assays : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) to distinguish cytostatic vs. cytotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.